Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2
Description
Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2 is a synthetic heptapeptide featuring a D-alanine (D-Ala) substitution and norleucine (Nle) residue, designed for targeting the Mu opioid receptor (MOR). Its sequence includes Tyr-D-Ala-Gly-Trp followed by Nle-Asp-Phe-NH2, with the D-amino acid enhancing enzymatic stability and the Nle improving resistance to oxidation compared to methionine (Met) . Pharmacologically, it exhibits moderate potency with an IC50 of 160 nM for MOR, as demonstrated in competitive binding assays . This peptide exemplifies structural optimization strategies common in neuropeptide design, balancing receptor affinity and metabolic stability.
Properties
Molecular Formula |
C44H55N9O10 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H55N9O10/c1-3-4-13-33(42(61)53-36(22-38(56)57)44(63)52-34(39(46)58)20-26-10-6-5-7-11-26)51-43(62)35(21-28-23-47-32-14-9-8-12-30(28)32)50-37(55)24-48-40(59)25(2)49-41(60)31(45)19-27-15-17-29(54)18-16-27/h5-12,14-18,23,25,31,33-36,47,54H,3-4,13,19-22,24,45H2,1-2H3,(H2,46,58)(H,48,59)(H,49,60)(H,50,55)(H,51,62)(H,52,63)(H,53,61)(H,56,57)/t25-,31+,33+,34+,35+,36+/m1/s1 |
InChI Key |
LTNSZIYAGMZDDY-QMXRFRSXSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Modifications in D-Amino Acid Substitutions
- Tyr-D-Pro-Gly-Trp-NMeNle-Asp-Phe-NH2 : Substituting D-Ala with D-Pro reduces MOR affinity dramatically (Ki = 2600 nM). The rigid proline ring likely disrupts receptor interaction, underscoring the importance of D-Ala’s flexibility and side-chain properties .
- Tyr-D-Phe-Gly-D-Trp-Nle-Asp-Phe-NH2: Dual D-amino acids (D-Phe and D-Trp) further lower potency (IC50 = 2700 nM), suggesting steric hindrance or altered conformation impedes MOR binding .
C-Terminal Modifications
- Tyr-D-Ala-Gly-Phe-Met-NH2 : This shorter analogue replaces Nle-Asp-Phe with Met. While Met is prone to oxidation, shortening the chain may reduce receptor selectivity or binding kinetics. Stability data are unavailable, but Nle’s inclusion in the target peptide likely confers superior longevity .
- DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2: A DOTA-conjugated variant adds a chelator for radiometal binding (e.g., for PET imaging). The D-Gln residues and DOTA moiety may slightly alter pharmacokinetics but retain MOR targeting, demonstrating adaptability for diagnostic applications .
Receptor Selectivity and Potency
The table below summarizes key pharmacological parameters:
| Compound Name | Sequence Modifications | Target Receptor | IC50/Ki (nM) | Key Stability Features |
|---|---|---|---|---|
| Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2 | D-Ala, Nle | Mu opioid | 160 (IC50) | High (Nle, D-Ala) |
| Tyr-D-Pro-Gly-Trp-NMeNle-Asp-Phe-NH2 | D-Pro, NMeNle | Mu opioid | 2600 (Ki) | Moderate |
| Tyr-D-Phe-Gly-D-Trp-Nle-Asp-Phe-NH2 | D-Phe, D-Trp | Mu opioid | 2700 (IC50) | High (Nle) |
| Tyr-D-Ala-Gly-Phe-Met-NH2 | Shorter chain, Met | Unknown | N/A | Lower (Met oxidation risk) |
| DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle... | D-Gln3, DOTA conjugate | Mu opioid | N/A | Enhanced for imaging |
Key Findings:
- D-Ala vs. Other D-Residues : D-Ala optimizes MOR binding by balancing conformational flexibility and minimal steric interference. Substitutions with bulkier D-Pro or D-Phe reduce affinity by >15-fold .
- Nle vs. Met: Nle’s non-oxidizable side chain enhances stability compared to Met, a common liability in peptide therapeutics .
- Chelator Additions: Conjugates like DOTA retain MOR targeting while enabling diagnostic applications, though potency data are often unreported in imaging-focused studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
